
N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring This compound is notable for its unique structural features, including a cyclopropyl group and an isopropyl group attached to the aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropyl ethyl bromide and 2-isopropylaniline.
Nucleophilic Substitution: The cyclopropyl ethyl bromide undergoes a nucleophilic substitution reaction with 2-isopropylaniline in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms the desired this compound.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or alkylated aniline derivatives.
Scientific Research Applications
N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving aromatic amines.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic amine group can form hydrogen bonds or engage in π-π interactions with target molecules, influencing their activity. Additionally, the cyclopropyl and isopropyl groups may contribute to the compound’s binding affinity and specificity by providing steric hindrance or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-2-(propan-2-yl)aniline: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
N-(1-Cyclopropylethyl)-2-methylaniline: Similar structure but with a methyl group instead of an isopropyl group, affecting its steric and electronic characteristics.
N-(1-Cyclopropylethyl)-2-(tert-butyl)aniline: Contains a tert-butyl group, which introduces more steric bulk compared to the isopropyl group.
Uniqueness
N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline is unique due to the presence of both cyclopropyl and isopropyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-2-propan-2-ylaniline |
InChI |
InChI=1S/C14H21N/c1-10(2)13-6-4-5-7-14(13)15-11(3)12-8-9-12/h4-7,10-12,15H,8-9H2,1-3H3 |
InChI Key |
YZWCOKKFVLHQJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



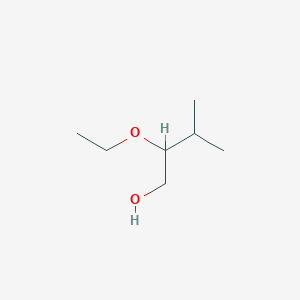
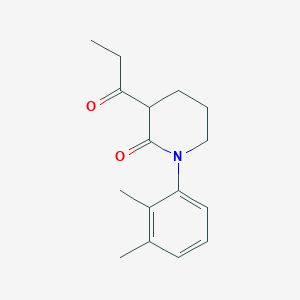

![3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13260929.png)
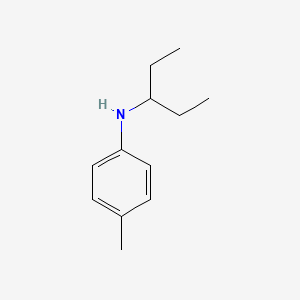
![3-Amino-4-(2-furyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin+](/img/structure/B13260948.png)

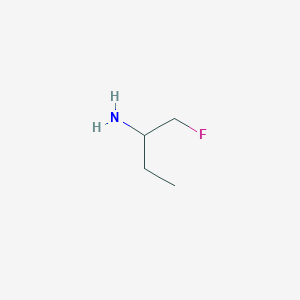
![3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B13260961.png)
![2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13260977.png)
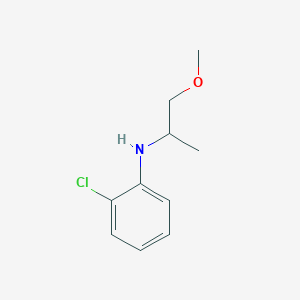

![1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13260998.png)
